molecular formula C9H4F6O B15319292 2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one

2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B15319292
M. Wt: 242.12 g/mol
InChI Key: FPFVWRBHBWYTMP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one: is an organic compound that belongs to the class of fluorinated ketones This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 4-bromo-3-(trifluoromethyl)fluorobenzene with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically obtained as a low-melting solid or a colorless to pale yellow liquid .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms on the aromatic ring.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. Its unique reactivity due to the presence of multiple fluorine atoms makes it a valuable intermediate in various chemical reactions .

Biology: In biological research, fluorinated compounds are often used as probes or tracers due to their ability to interact with biological molecules in unique ways. This compound can be used in the study of enzyme mechanisms and protein-ligand interactions .

Medicine: Fluorinated ketones are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or as components of drug delivery systems. The enhanced stability and bioavailability of fluorinated compounds make them attractive candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one exerts its effects is primarily through its interaction with biological molecules. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to the inhibition of enzyme activity or modulation of protein function. The compound may also interact with cellular membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

    4’-Trifluoromethylacetophenone: Similar in structure but lacks the difluoro substitution on the ethanone group.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the position and number of fluorine atoms.

    4’-Chloro-2,2,2-trifluoroacetophenone: Similar structure with a chlorine atom instead of a fluorine atom

Uniqueness: The unique combination of difluoro and trifluoromethyl groups in 2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound for specialized applications in various fields .

Properties

Molecular Formula

C9H4F6O

Molecular Weight

242.12 g/mol

IUPAC Name

2,2-difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4F6O/c10-6-2-1-4(7(16)8(11)12)3-5(6)9(13,14)15/h1-3,8H

InChI Key

FPFVWRBHBWYTMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)F)C(F)(F)F)F

Origin of Product

United States

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